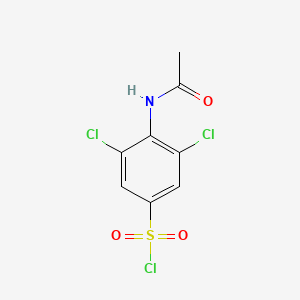

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S . It is used in various applications, including as an intermediate in chemical reactions .

Molecular Structure Analysis

The molecular weight of this compound is 302.56 . Its molecular structure can be represented by the formula C8H6Cl3NO3S .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available sources. It is known that its molecular weight is 302.56 .Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

A study by Abbasi et al. (2016) focused on synthesizing N-substituted sulfonamides bearing a benzodioxane moiety starting from 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride. These compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive strains, indicating their value as valuable antibacterial agents [Abbasi et al., 2016].

Alzheimer's Disease Therapy Research

In research aimed at finding new therapeutic agents for Alzheimer's disease, Hassan et al. (2018) synthesized multifunctional amides starting from 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. These compounds showed moderate enzyme inhibitory potentials against enzymes related to Alzheimer's disease, highlighting their potential in drug development [Hassan et al., 2018].

Development of Herbicides

Cremlyn and Cronje (1979) investigated the conversion of dichlorophenols into various substituted benzenesulfonyl chlorides, including derivatives closely related to this compound. These derivatives have been explored for their potential as herbicides, showcasing the compound's applicability in agricultural chemistry [Cremlyn & Cronje, 1979].

Enzyme Inhibition Studies

Munir et al. (2017) explored the synthesis of hydrazones from ethyl isonipecotate and their antibacterial and α-glucosidase inhibitory activities. The intermediate 3,5-dichloro-2-hydroxybenzenesulfonyl chloride played a crucial role in the synthesis process, emphasizing its importance in studies focusing on enzyme inhibition and potential treatments for diabetes [Munir et al., 2017].

Organic Synthesis and Material Science

Rubinstein and Patchornik (1975) utilized poly(3,5-diethylstyrene) sulfonyl chloride, a compound structurally similar to this compound, for the solid-phase synthesis of internucleotide bonds. This application underlines the compound's utility in organic synthesis and the development of materials for biological applications [Rubinstein & Patchornik, 1975].

Direcciones Futuras

Propiedades

IUPAC Name |

4-acetamido-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZVQCGXVMIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)

![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)

![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)

![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)

![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)